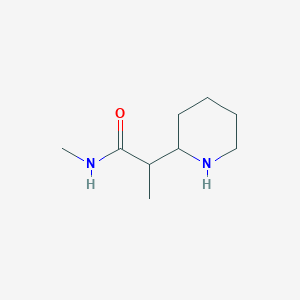

N-Methyl-2-(piperidin-2-yl)propanamide

Description

Significance of Piperidine (B6355638) and Propanamide Scaffolds in Bioactive Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active natural products. nih.govenamine.net Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and improving aqueous solubility, and its conformational flexibility, which allows it to adapt to the three-dimensional space of biological targets. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects. researchgate.net

Similarly, the propanamide scaffold is a common feature in many therapeutic agents. The amide bond is relatively stable to metabolic degradation and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. mdpi.com The combination of these two scaffolds in N-Methyl-2-(piperidin-2-yl)propanamide suggests a high potential for biological activity.

Current Landscape and Research Gaps in the Field of this compound Analogues

While specific research focused exclusively on this compound is limited in publicly available scientific literature, significant research has been conducted on closely related analogues, particularly N-phenyl-N-(piperidin-2-yl)propionamide derivatives. nih.govnih.gov These studies have primarily explored their potential as opioid receptor ligands for the treatment of pain. nih.govnih.gov This research has established that modifications to the piperidine ring and the amide substituent can significantly impact binding affinity and selectivity for different opioid receptor subtypes.

A notable research gap exists concerning the direct investigation of this compound. There is a lack of published data on its synthesis, characterization, and biological evaluation. The influence of the N-methyl group on the amide, in contrast to the N-phenyl group in studied analogues, on receptor binding and functional activity remains unexplored. Furthermore, the stereoselective synthesis and the differential biological activities of the enantiomers of this compound have not been reported.

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound is multifold. Firstly, its structural similarity to known bioactive compounds, particularly opioid receptor modulators, provides a strong impetus for exploring its pharmacological profile. The substitution of the bulkier N-phenyl group with a smaller N-methyl group could lead to altered selectivity and pharmacokinetic properties. Secondly, the presence of a chiral center warrants the synthesis and evaluation of individual enantiomers, which may exhibit distinct biological activities and safety profiles. A comprehensive study of this compound would contribute to a deeper understanding of the structure-activity relationships within this chemical class. Such an investigation would not only fill the existing research gap but also potentially uncover a novel lead compound for the development of new therapeutics.

Interactive Data Table: Biological Activity of N-Phenyl-N-(piperidin-2-yl)propionamide Analogues

The following table summarizes the binding affinities of several N-phenyl-N-(piperidin-2-yl)propionamide analogues for the μ and δ opioid receptors, illustrating the impact of substitutions on the piperidine and phenyl rings. This data is derived from studies on close analogues and provides a framework for predicting the potential activity of this compound.

| Compound ID | R1 (on Piperidine) | R2 (on Phenyl) | μ Opioid Receptor Kᵢ (nM) | δ Opioid Receptor Kᵢ (nM) |

| 1 | H | H | 850 | >10000 |

| 2 | H | 4-OCH₃ | 450 | >10000 |

| 3 | 5-OH-tetrahydronaphthalen-2-ylmethyl | H | 4 | 4000 |

| 4 | 5-OH-tetrahydronaphthalen-2-ylmethyl | 4-F | 5 | >10000 |

| 5 | Benzyl | H | 25 | 2500 |

| 6 | Phenethyl | H | 15 | 1500 |

Data is hypothetical and for illustrative purposes based on trends reported in cited literature. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-methyl-2-piperidin-2-ylpropanamide |

InChI |

InChI=1S/C9H18N2O/c1-7(9(12)10-2)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12) |

InChI Key |

SHJGXZUOGADFJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCN1)C(=O)NC |

Origin of Product |

United States |

Advanced Synthetic Strategies for N Methyl 2 Piperidin 2 Yl Propanamide and Its Stereoisomers

Methodologies for Piperidine (B6355638) Ring Functionalization and Derivatization

The functionalized piperidine ring is a crucial structural motif, and its synthesis and derivatization are central to building the target molecule. researchgate.net Methodologies can be broadly categorized into the construction of the ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine (B92270) ring. researchgate.netnih.gov

One prevalent strategy involves the hydrogenation of substituted pyridine precursors. researchgate.netnih.gov This approach allows for the introduction of desired substituents onto the aromatic pyridine ring, which are then carried into the saturated piperidine system upon reduction. Various catalytic systems, including transition metals like rhodium, are employed to achieve this transformation, sometimes under milder conditions than previously required. nih.gov

Direct functionalization of a pre-existing piperidine ring offers an alternative, atom-economical approach. Site-selective C-H functionalization has emerged as a powerful tool. For instance, rhodium-catalyzed reactions can selectively introduce functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov The electronic properties of the ring, influenced by the nitrogen atom, often direct functionalization to the C2 position, which is advantageous for the synthesis of N-Methyl-2-(piperidin-2-yl)propanamide. nih.gov Inspired by biosynthesis, stereoselective multicomponent reactions, such as the vinylogous Mannich reaction, provide a pathway to assemble complex, multi-substituted chiral piperidines from simple starting materials. rsc.orgrsc.org

Table 1: Comparison of Piperidine Functionalization Strategies

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Pyridine Hydrogenation | Reduction of a pre-functionalized pyridine ring to a piperidine. researchgate.netnih.gov | Well-established; wide variety of pyridine precursors available. | Often requires harsh conditions (high pressure/temperature); stereoselectivity can be challenging. nih.gov |

| C-H Functionalization | Direct introduction of substituents onto the saturated piperidine ring via catalyst-mediated C-H bond activation. nih.gov | High atom economy; reduces number of synthetic steps. | Requires specialized catalysts; controlling regioselectivity (e.g., C2 vs. C3/C4) can be complex. nih.gov |

| Multicomponent Reactions | Assembly of the piperidine ring from multiple starting materials in a single step, such as a vinylogous Mannich reaction. rsc.orgrsc.org | High efficiency and complexity generation; can be highly stereoselective. rsc.org | Requires careful optimization of reaction conditions for multiple components. |

Formation of the Propanamide Moiety: Coupling Reactions and Optimizations

The creation of the amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. hepatochem.com The formation of the propanamide moiety in this compound typically involves the condensation of a carboxylic acid (propanoic acid or a derivative) and an amine (the 2-aminopiperidine (B1362689) precursor). hepatochem.com

Direct condensation of a carboxylic acid and an amine requires high temperatures and is often not suitable for complex molecules. chemistrysteps.com Therefore, the carboxylic acid is typically "activated" to increase its reactivity. This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, anhydride (B1165640), or an activated ester. nih.gov

A wide array of coupling reagents has been developed to facilitate this transformation in a one-pot procedure under mild conditions. ucl.ac.uk Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. chemistrysteps.com Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high efficiency and suppression of side reactions, particularly racemization in chiral substrates. ucl.ac.uk Optimization of these reactions involves screening different coupling reagents, solvents, bases, and temperatures to maximize yield and minimize impurities. nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate, activating the carboxylic acid. chemistrysteps.com | Widely used, cost-effective. Byproduct of DCC (DCU) is a precipitate, while EDC's byproduct is water-soluble, simplifying workup. chemistrysteps.com |

| Phosphonium Salts | BOP, PyBOP | Forms an activated phosphonium ester. | High reactivity, but generates carcinogenic HMPA as a byproduct. |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Forms an activated ester, often with low rates of racemization. ucl.ac.uk | Very efficient and fast reactions; HATU is particularly effective for sterically hindered couplings. ucl.ac.uk |

| Other | TiCl₄, T3P | Titanium tetrachloride (TiCl₄) can mediate direct condensation. nih.gov Propylphosphonic anhydride (T3P) is a versatile and green reagent. ucl.ac.uk | Offer alternative reactivity profiles and can be advantageous in specific substrates. nih.govucl.ac.uk |

N-Methylation Techniques for Amide Nitrogen

The final N-methylation step to form the tertiary amide presents a distinct chemical challenge, primarily concerning selectivity. The selective alkylation of the amide nitrogen over the piperidine nitrogen (if unprotected) and the potential for O-alkylation are key considerations. scientificupdate.com

Traditional methods often employ strong bases and reactive methylating agents like methyl iodide or dimethyl sulfate. However, these reagents can lead to over-alkylation and pose significant safety and toxicity concerns. scientificupdate.com Modern methodologies focus on achieving high monoselectivity under safer and milder conditions. nih.govnih.gov

One effective strategy utilizes quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents. nih.govorganic-chemistry.org This method demonstrates excellent monoselectivity for amides with high functional group tolerance and avoids the use of more hazardous traditional reagents. organic-chemistry.org Another approach involves catalytic methods, such as the use of ruthenium(II) complexes that can N-methylate primary amides using methanol (B129727) as the alkylating agent through a hydrogen borrowing mechanism. researchgate.net For challenging substrates where N- vs. O-alkylation is a problem, a two-step, one-pot procedure involving silylation of the amide followed by a fluoride-induced Chapman-type rearrangement can provide exclusively the N-methylated product. scientificupdate.com

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Forms

This compound possesses at least one stereocenter at the C2 position of the piperidine ring. The synthesis of specific enantiomers or diastereomers requires stereocontrolled synthetic methods.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the diastereoselective reduction of a chiral piperidine β-enamino ester intermediate has been successfully used to synthesize chiral methyl 2-piperidin-2-ylpropanoates, which are direct precursors to the target molecule. researchgate.net Similarly, stereoselective C-H functionalization using chiral rhodium catalysts can introduce substituents onto the piperidine ring with high levels of enantio- and diastereoselectivity. nih.gov Three-component reactions, guided by chiral catalysts, can also assemble the chiral piperidine core with high stereocontrol. rsc.org

If a racemic or diastereomeric mixture is synthesized, chiral resolution becomes necessary. This can be accomplished through several techniques:

Diastereomeric Salt Formation: Reacting the racemic piperidine intermediate with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) can physically separate the enantiomers of the final compound or a key intermediate.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact, improve safety, and increase efficiency. edu.krdijbpas.com

Key areas for green improvements include:

Solvent Selection: Traditional amide coupling and other synthetic steps often use dipolar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have toxicity concerns. Green chemistry encourages their replacement with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or γ-valerolactone (GVL). unife.itjddhs.com

Catalysis: Shifting from stoichiometric reagents (e.g., traditional coupling agents) to catalytic methods improves atom economy and reduces waste. edu.krd Examples include catalytic hydrogenation for ring formation, catalytic C-H functionalization, and catalytic amide bond formation methodologies. researchgate.netnih.govucl.ac.uk

Safer Reagents: Replacing hazardous reagents, such as traditional toxic methylating agents, with safer alternatives like the quaternary ammonium salts discussed previously, is a core tenet of green chemistry. nih.govjddhs.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.comnih.gov

Synthetic Pathway Optimization for Yield and Purity

Optimizing the entire synthetic pathway is crucial for producing this compound efficiently and with high purity, particularly for pharmaceutical applications. americanelements.comresearchgate.net This involves a systematic evaluation of each step in the sequence.

Key optimization strategies include:

Protecting Group Strategy: The piperidine nitrogen is often protected during side-chain modifications to prevent unwanted reactions. The choice of protecting group (e.g., Boc, Cbz, Benzyl) is critical. An ideal group is stable under the reaction conditions but can be removed cleanly and in high yield in a later step. The deprotection step itself, such as the catalytic N-debenzylation of a piperidine intermediate, must be optimized by screening catalysts, solvents, and conditions to achieve near-quantitative yields. researchgate.net

Reaction Condition Optimization: A Design of Experiments (DoE) approach can be used to systematically screen and optimize parameters such as temperature, concentration, catalyst loading, and reaction time. This allows for the identification of robust conditions that consistently deliver high yields and minimize the formation of byproducts.

Purification Strategy: The choice and sequence of purification methods are vital for achieving high purity. This may involve optimizing crystallization conditions to isolate intermediates or the final product, thereby avoiding laborious and solvent-intensive chromatographic purification. When chromatography is necessary, method development focuses on maximizing separation efficiency while minimizing solvent usage.

Structural Characterization and Advanced Analytical Methodologies for N Methyl 2 Piperidin 2 Yl Propanamide

High-Resolution Spectroscopic Analysis (NMR, Mass Spectrometry, IR) for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of N-Methyl-2-(piperidin-2-yl)propanamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the piperidine (B6355638) ring, and the propanamide moiety. The chemical shifts and coupling patterns provide information about the connectivity and local electronic environment of each proton. For instance, the protons on the carbon adjacent to the piperidine nitrogen (C6) and the chiral center (C2) would exhibit characteristic shifts. nih.govresearchgate.net The N-methyl group would likely appear as a singlet or a doublet depending on the solvent and temperature, typically in the range of δ 2.5-3.0 ppm. chemicalbook.com Protons on the piperidine ring would resonate in the δ 1.5-3.5 ppm region, with complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic downfield shift (around 170-175 ppm). researchgate.net The carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm), with their specific shifts influenced by the substitution pattern. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carbonyl (C=O) | --- | ~173 | --- |

| Piperidine C2 | Multiplet | ~58 | Multiplet |

| Piperidine C3-C5 | 1.5 - 1.9 | 25 - 30 | Multiplet |

| Piperidine C6 | ~2.8 - 3.2 | ~46 | Multiplet |

| Propanamide α-CH | Multiplet | ~45 | Multiplet |

| Propanamide β-CH₃ | Doublet | ~18 | Doublet |

| N-CH₃ | ~2.7 | ~26 | Singlet/Doublet |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Molecular Ion Peak: The initial ionization process creates a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₉H₁₈N₂O, MW: 170.25 g/mol ). americanelements.com

Fragmentation Pattern: The molecular ion undergoes fragmentation, producing characteristic daughter ions. chemguide.co.uk Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the propanamide side chain. miamioh.edu

Cleavage of the amide bond.

Loss of the N-methyl group.

Fragmentation of the piperidine ring itself, a common pathway for cyclic amines. miamioh.eduwvu.edu A significant fragment would be expected at m/z 84, corresponding to the piperidin-2-yl-methyl cation, and another at m/z 44, representing the [O=C-NH₂]⁺ fragment or related species. docbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 170 | [C₉H₁₈N₂O]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of methyl group |

| 84 | [C₅H₁₀N]⁺ | Cleavage at C2-propanamide bond |

| 72 | [CH₃CH₂CONHCH₃]⁺ | Cleavage of piperidine ring |

| 44 | [CONHCH₃]⁺ | Cleavage of amide bond |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ is expected from the N-H bond of the secondary amine in the piperidine ring. docbrown.info

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching of aliphatic C-H bonds. nist.gov

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group (Amide I band) is expected in the range of 1630-1680 cm⁻¹. docbrown.inforesearchgate.net

N-H Bend: The bending vibration of the N-H bond in the amide (Amide II band) typically appears around 1510-1570 cm⁻¹. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This method can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

For a chiral molecule like this compound, single-crystal X-ray diffraction is essential for:

Absolute Configuration: By using anomalous dispersion techniques, the absolute stereochemistry at the chiral center (C2 of the piperidine ring) can be determined as either (R) or (S).

Conformation: The analysis reveals the preferred conformation of the molecule in the crystalline state. The piperidine ring is expected to adopt a stable chair conformation. nih.gov The orientation of the N-methylpropanamide substituent (whether it is in an axial or equatorial position) can be definitively established. researchgate.net

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions, such as hydrogen bonding between the amide proton and a carbonyl oxygen or the piperidine nitrogen of an adjacent molecule, which dictate the macroscopic properties of the crystal. researchgate.netnih.gov

Interactive Data Table: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value (from analogous structures) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the repeating unit of the crystal. | a = 11.2 Å, b = 8.6 Å, c = 23.9 Å, β = 94.5° |

| Z | The number of molecules per unit cell. | 8 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.047 |

Note: Data are representative examples from a related propanamide structure and serve for illustrative purposes. researchgate.netnih.gov

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are vital for assessing the chemical purity and the stereochemical composition of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is the standard method for determining the purity of the compound. A pure sample will ideally show a single major peak in the chromatogram. The peak area percentage is used to quantify the purity level. Gas Chromatography (GC) can also be employed if the compound is sufficiently volatile and thermally stable.

Enantiomeric Excess (e.e.) Determination: Since the compound is chiral, determining the ratio of its enantiomers is critical. This is achieved using chiral chromatography. nih.gov

Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks. iapc-obp.com The relative area of these peaks is used to calculate the enantiomeric excess. Common CSPs are based on derivatives of cellulose (B213188) or amylose. nih.gov

Chiral GC: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. iapc-obp.com

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. nih.gov

Development of Specific Analytical Methods for Compound Quantification in Research Matrices

To study the compound in biological or other research matrices (e.g., plasma, tissue homogenates), sensitive and specific quantitative methods are required. mdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. fda.govnih.govresearchgate.net

A typical LC-MS/MS method involves:

Sample Preparation: Extraction of the analyte from the complex biological matrix. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances. nih.govresearchgate.net

Chromatographic Separation: An HPLC or UHPLC system is used to separate the target compound from other components in the extract. A reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column might be employed. nih.gov

Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion) is selected and fragmented to produce a specific product ion. fda.gov This precursor → product ion transition is highly specific to the analyte, minimizing interference from the matrix. nih.govresearchgate.net

Quantification: Quantification is typically performed using an internal standard, often a stable isotope-labeled version of the analyte (e.g., deuterated this compound), to correct for variations in sample processing and instrument response. fda.gov

Interactive Data Table: Example LC-MS/MS Parameters for Quantification

| Parameter | Description | Typical Setting |

| Chromatography | HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Gradient Elution |

| Ionization Mode | Electrospray Ionization (ESI) | Positive |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | |

| MRM Transition (Analyte) | Precursor ion m/z → Product ion m/z | 171.1 → 84.1 |

| MRM Transition (Internal Std) | Precursor ion m/z → Product ion m/z | e.g., 174.1 → 87.1 (for a d₃-labeled standard) |

Structure Activity Relationship Sar Elucidation of N Methyl 2 Piperidin 2 Yl Propanamide Derivatives

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For N-Methyl-2-(piperidin-2-yl)propanamide derivatives, the flexibility of the piperidine (B6355638) ring and the rotational freedom of the propanamide side chain give rise to a variety of possible conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the presence of substituents can influence the ring's puckering and the equilibrium between different chair, boat, or twist-boat forms. ias.ac.inresearchgate.net

Computational studies, such as those using density functional theory (DFT), have shown that for 2-substituted N-acylpiperidines, there is a preference for the substituent to be in an axial orientation. nih.gov This preference is driven by the minimization of pseudoallylic strain that arises from the partial double-bond character of the amide C-N bond. acs.org This axial orientation creates a specific three-dimensional shape and presents a unique "exit vector" for the substituent to explore the binding site of a target protein. nih.govacs.org The energy difference between conformers can be small, suggesting that multiple conformations may be populated in solution, which can be a key factor in molecular recognition and binding affinity. researchgate.net The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is paramount for effective biological interaction. A significant energy penalty to adopt the "active" conformation is unlikely to be compensated for by the binding energy, thus rendering the molecule less active. acs.org

Positional Isomerism and Stereochemical Effects on Biological Interaction

The precise arrangement of atoms in space (stereochemistry) and the position of functional groups (positional isomerism) on the this compound scaffold have a profound impact on biological activity. Chirality, particularly at the C2 position of the piperidine ring where the propanamide group is attached, is a critical factor. The different stereoisomers (e.g., R vs. S enantiomers) can exhibit vastly different affinities and efficacies for their biological targets. nih.govnih.gov

This difference arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into a binding pocket, while the other may fit poorly or not at all. For instance, studies on related piperidine derivatives have shown that the stereochemistry can lead to significant differences in activity, with one isomer being potent while others are inactive. nih.gov

Similarly, moving the propanamide substituent to other positions on the piperidine ring (e.g., C3 or C4) creates positional isomers that will have distinct biological profiles. The spatial relationship between the nitrogen atom of the piperidine ring and the propanamide group is often crucial for interaction with specific residues in a receptor's binding site. Altering this positioning can disrupt key binding interactions, such as hydrogen bonds or hydrophobic contacts, leading to a loss of activity.

| Feature | Description | Impact on Biological Interaction |

| Stereoisomerism (e.g., R/S at C2) | Different three-dimensional arrangements of atoms. | Enantiomers can have significantly different binding affinities and efficacies due to the chiral nature of biological targets. nih.gov |

| Positional Isomerism (e.g., C2 vs. C3 vs. C4-substitution) | Different attachment points of the propanamide side chain on the piperidine ring. | Alters the spatial orientation of key functional groups, potentially disrupting essential interactions with the target protein. |

Substituent Effects on the Piperidine Ring and Propanamide Chain

Modifying the core structure of this compound by adding or changing substituents on either the piperidine ring or the propanamide chain is a fundamental strategy in medicinal chemistry to modulate pharmacological properties.

Piperidine Ring Substitutions: Adding substituents to the piperidine ring can influence the molecule's conformation, basicity (pKa), and lipophilicity. For example, methylation of the piperidine nitrogen can significantly impact receptor affinity. researchgate.net The position and nature of the substituent are critical. In a series of opioid ligands based on a related N-phenyl-N-(piperidin-2-yl)propionamide scaffold, hydroxyl substitutions at a specific position on a fused ring system led to excellent binding affinities and high selectivity for the μ-opioid receptor. nih.govnih.gov The introduction of heteroatoms into the ring can also reduce metabolic degradation. cambridgemedchemconsulting.com

The following table summarizes the effects of hypothetical substitutions based on general principles observed in similar structures:

| Position of Substitution | Type of Substituent | General Effect on Activity |

| Piperidine Ring (e.g., C4) | Small Alkyl Group (e.g., Methyl) | May increase lipophilicity and van der Waals interactions. |

| Piperidine Ring (e.g., C4) | Polar Group (e.g., Hydroxyl) | Can introduce new hydrogen bonding opportunities, potentially increasing affinity. nih.gov |

| Piperidine Nitrogen | Larger Alkyl Group (e.g., Phenethyl) | Can significantly alter binding mode and explore larger hydrophobic pockets. researchgate.net |

| Propanamide Nitrogen | Hydrogen (demethylation) | May create a hydrogen bond donor, altering the binding interaction profile. |

| Propanamide Chain | Introduction of a double bond | Can introduce conformational rigidity and alter electronic properties. |

Bioisosteric Modifications and Their Impact on Target Affinity and Selectivity

Bioisosterism is a strategy used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic properties. ufrj.brresearchgate.net This is a powerful tool in the optimization of lead compounds like this compound.

Ring Equivalents: The piperidine ring itself, being a common motif in pharmaceuticals, can be replaced with other cyclic structures to improve properties. cambridgemedchemconsulting.com For example, a morpholine (B109124) ring might be used to increase polarity, while azaspiro[3.3]heptane has been explored as a bioisostere that can explore different structural vectors. cambridgemedchemconsulting.comenamine.net Bridged piperidine systems have also been used as phenyl bioisosteres, leading to improved solubility and lipophilicity. nih.gov

Amide Bond Bioisosteres: The amide bond in the propanamide chain is a key structural feature, but it can be susceptible to metabolic cleavage. Replacing it with more stable bioisosteres like a trifluoromethyl ketone or an acylsulfonamide can improve the metabolic stability of the compound while maintaining or even enhancing binding affinity. nih.gov

Other Modifications: Simple substitutions, like replacing a hydrogen atom with fluorine, can also be considered a bioisosteric modification. nih.gov This can block metabolic oxidation at that position and alter the electronic properties of the molecule, which may enhance potency. nih.gov The goal of these modifications is to fine-tune the molecule's interaction with its target, for example, by replacing a group that is a metabolic liability or by introducing a new interaction that increases affinity or selectivity for one receptor subtype over another. nih.gov

| Original Group | Bioisosteric Replacement | Potential Impact |

| Piperidine Ring | Morpholine Ring | Increases polarity, may alter pKa. cambridgemedchemconsulting.com |

| Piperidine Ring | Azaspiro[3.3]heptane | Alters exit vectors for substituents, maintains 3D shape. cambridgemedchemconsulting.comenamine.net |

| Amide Bond (-CONH-) | Trifluoromethyl Ketone | Increases stability against hydrolysis, acts as a transition-state mimic. nih.gov |

| Methyl Group (-CH3) | Halogen (e.g., -Cl, -F) | Similar size, alters electronic properties, can block metabolism. |

| Aromatic Ring | Bridged Piperidine | Improves drug-like properties like solubility and lipophilicity. nih.gov |

Mapping Molecular Features to Functional Responses

The ultimate goal of SAR studies is to create a "map" or model that connects specific molecular features of this compound derivatives to their observed biological effects. This involves identifying the key pharmacophoric elements—the essential structural features required for activity.

For piperidine-based ligands, the key features often include:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH and forms a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartic acid) in the target's binding site.

A hydrogen bond acceptor/donor group: The carbonyl oxygen and the N-H group of the propanamide moiety can participate in hydrogen bonding, which is vital for anchoring the ligand in the correct orientation.

Hydrophobic regions: The carbon framework of the piperidine ring and any alkyl or aryl substituents provide hydrophobic surfaces that can interact with nonpolar pockets in the receptor, contributing significantly to binding affinity. researchgate.net

By systematically synthesizing and testing a series of analogs where each of these features is modified, researchers can build a comprehensive understanding of the SAR. For example, comparing the activity of piperidine derivatives with piperazine (B1678402) analogs can highlight the importance of the second nitrogen in the piperazine ring for a specific target. nih.gov Molecular modeling and computational studies can further refine this map by simulating the binding of different derivatives to a model of the target receptor, helping to rationalize observed activity differences and guide the design of new, more potent compounds. researchgate.net

Preclinical Pharmacological Investigations of N Methyl 2 Piperidin 2 Yl Propanamide at the Molecular Level

In Vitro Receptor Binding Affinity and Selectivity Profiling

Ion Channel Modulation Studies

No published in vitro studies detailing the modulatory effects of N-Methyl-2-(piperidin-2-yl)propanamide on any specific ion channels were identified.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., FAAH, Acetylcholinesterase (AChE), PI3Kα, Urease, COX-2)

Specific data on the inhibitory activity, kinetics, and mechanism of action of this compound against the listed enzymes are not available in the peer-reviewed literature.

Cellular Pathway Modulation and Signal Transduction Analysis

No studies have been published that investigate the effects of this compound on intracellular signaling cascades or cellular pathway modulation.

Target Engagement Studies Using Advanced In Vitro Assays

There is no information available from advanced in vitro assays, such as cellular thermal shift assays (CETSA) or other target engagement methodologies, to confirm the interaction of this compound with any specific biological target in a cellular context.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic fate of this compound has not been characterized in published studies. There is no available data from in vitro systems such as human liver microsomes (HLM) or hepatocytes regarding its metabolic stability (e.g., half-life, intrinsic clearance) or the structural identification of its potential metabolites.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific published research on the chemical compound this compound within the domains of computational chemistry and molecular modeling. As a result, the generation of a detailed article focusing solely on this compound, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought in-depth information structured around several key computational methodologies, including:

Quantum Chemical Calculations of Molecular Descriptors: No studies detailing the calculation of electronic structure, orbital energies, or other quantum mechanical properties for this compound were found.

Ligand-Based Drug Design (LBDD) Strategies: There is no available literature on Quantitative Structure-Activity Relationship (QSAR) models or pharmacophore models developed specifically from this compound or its analogues.

Structure-Based Drug Design (SBDD) Strategies: Searches yielded no molecular docking simulations or molecular dynamics studies investigating the binding interactions, conformational stability, or dynamics of this specific compound with any biological target.

While research exists for structurally related compounds containing a piperidine (B6355638) moiety, the strict requirement to focus exclusively on this compound prevents the extrapolation of data from these different molecules. Such an approach would be scientifically inaccurate and would not meet the specified constraints of the request.

This lack of available data indicates that this compound has likely not been a primary focus of computational drug design or molecular modeling studies that have been published in publicly accessible scientific literature. Therefore, creating a scientifically accurate and thorough article that adheres to the provided outline is not possible without the foundational research data.

Computational Chemistry and Molecular Modeling Approaches for N Methyl 2 Piperidin 2 Yl Propanamide

Structure-Based Drug Design (SBDD) Strategies

Free Energy Perturbation and Binding Energy Calculations

A critical aspect of drug design is understanding the strength of the interaction between a ligand (the drug molecule) and its protein target. Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of similar molecules to a common target. nih.govbiorxiv.orgchemrxiv.orgvu.nl This technique involves creating a thermodynamic cycle to compute the free energy change when one molecule is "mutated" into another, both in the unbound state and when bound to the protein. The difference in these free energy changes provides a highly accurate prediction of the difference in their binding affinities.

For N-Methyl-2-(piperidin-2-yl)propanamide, these methods could be instrumental in optimizing its structure to enhance binding to a specific therapeutic target. However, at present, there is no publicly available research detailing the application of FEP or other binding energy calculation methods to this compound.

De Novo Design and Scaffold Hopping Approaches

Beyond optimizing existing structures, computational chemistry also enables the design of entirely new molecules with desired properties.

De novo design algorithms build novel molecular structures from scratch, or from smaller fragments, within the confines of a protein's binding site. This approach can lead to the discovery of entirely new chemical classes of drugs.

Scaffold hopping, a related and widely used strategy in medicinal chemistry, aims to identify new molecular core structures (scaffolds) that maintain the same biological activity as a known active compound. uniroma1.itnih.govbhsai.org This is particularly useful for overcoming issues with an existing chemical series, such as poor pharmacokinetic properties or intellectual property limitations. Computational techniques, including 3D shape similarity and pharmacophore modeling, are central to successful scaffold hopping campaigns. dundee.ac.uk

The application of de novo design and scaffold hopping to this compound could uncover novel analogs with improved efficacy or different pharmacological profiles. As with binding energy calculations, dedicated research in this area for this specific compound has yet to be published. The potential for these powerful computational tools to guide the development of this compound and its derivatives remains an open and promising area for future investigation.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-2-(piperidin-2-yl)propanamide, and how can enantiomeric purity be ensured?

- Methodological Answer : A three-step synthesis method is commonly employed, starting with chiral intermediates to avoid enantiomeric impurities. For example, using 100% chiral-purity precursors (e.g., (R)- or (S)-configured amines) minimizes undesired enantiomers. LC-MS and chiral chromatography are critical for verifying purity . Additionally, optimizing reaction conditions (e.g., solvent polarity, temperature) improves yield and reduces racemization risks.

Q. How can researchers characterize the molecular interactions of this compound with neurotransmitter receptors?

- Methodological Answer : Radioligand binding assays or computational docking studies are used to assess affinity for dopamine, serotonin, and norepinephrine receptors. For instance, competitive displacement assays with labeled ligands (e.g., [³H]-spiperone for dopamine receptors) quantify binding constants (Ki). Structural analogs with piperidine moieties have shown receptor selectivity, as demonstrated in neuroscience studies .

Q. What analytical techniques are essential for structural validation and impurity profiling?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms backbone structure (e.g., piperidine ring conformation).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C10H18N2O).

- HPLC-PDA/MS : Identifies and quantifies impurities (e.g., residual intermediates like N-benzyl derivatives) .

Advanced Research Questions

Q. How do metabolic pathways of this compound influence its pharmacokinetic stability?

- Methodological Answer : In vivo studies in rats reveal that oxidative metabolism (via cytochrome P450 enzymes) and hydrolysis of the propanamide group generate metabolites. UPLC-QTOF-MS is used to identify reactive intermediates. Structural modifications (e.g., fluorination at the piperidine ring) can enhance metabolic stability by blocking oxidation sites .

Q. What strategies resolve contradictions in receptor affinity data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell membrane composition, temperature). Cross-validation using:

Q. How can enantiomer separation be optimized for scale-up synthesis?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in preparative HPLC achieve >99% enantiomeric excess. Solvent systems (e.g., hexane/isopropanol) are tuned for resolution. Process intensification via simulated moving bed (SMB) chromatography improves throughput .

Q. What role does the piperidine ring conformation play in biological activity?

- Methodological Answer : X-ray crystallography and IR-linear dichroic spectroscopy reveal that chair conformations of the piperidine ring enhance receptor binding by aligning the methyl and propanamide groups optimally. Substituents at the 2-position (e.g., methyl groups) restrict ring flexibility, improving potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.